3-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)propanamide
Description
Properties
IUPAC Name |
3-cyclohexyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c26-20(11-10-16-6-2-1-3-7-16)23-18-9-4-8-17(14-18)19-15-25-13-5-12-22-21(25)24-19/h4-5,8-9,12-16H,1-3,6-7,10-11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGNIINLCOZGQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)propanamide typically involves multistep organic synthesisThe reaction conditions often involve the use of organic solvents such as toluene or ethyl acetate, and catalysts like iodine or tert-butyl hydroperoxide (TBHP) to promote the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the imidazo[1,2-a]pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated solvents like dichloromethane or chloroform, with catalysts such as palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrimidine moiety is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt key biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Pyrimidine-based cores may favor interactions with ATP-binding pockets in kinases . Minodronic acid (imidazo[1,2-a]pyridine) replaces pyrimidine with pyridine, reducing ring strain and enabling bisphosphonate integration for bone-targeting applications .
Functional Group Impact :
- The propanamide linker in the target compound contrasts with the Schiff base in ’s derivative, which may reduce hydrolytic stability but improve hydrogen-bonding capacity.
- Trifluoromethyl groups in ’s PI3K inhibitors enhance metabolic stability and electron-withdrawing effects, whereas the cyclohexyl group in the target compound likely prioritizes lipophilicity and membrane permeability .
Therapeutic Implications: Minodronic acid’s bisphosphonate moiety targets bone resorption, while the target compound’s lack of this group suggests divergent applications, possibly in oncology or inflammation . The hydrazone group in ’s compound introduces redox activity, absent in the target compound’s structure, which may limit reactive oxygen species (ROS)-mediated mechanisms .
Biological Activity
3-Cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a cyclohexyl group and an imidazo[1,2-a]pyrimidine moiety. This compound is being investigated for its potential biological activities, particularly in the fields of oncology and inflammation.
Chemical Structure and Properties
The molecular formula of this compound is C21H24N4O. Its molecular weight is approximately 348.45 g/mol. The compound's structure is characterized by the presence of an amide functional group, which is crucial for its biological activity.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
- Antitumor Activity : Compounds with similar structures have shown promising anticancer properties. For instance, derivatives of imidazo[1,2-a]pyrimidines have been reported to inhibit cancer cell proliferation effectively.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially acting as an inhibitor of cyclooxygenase (COX) enzymes.
Antitumor Activity
Research has highlighted the potential of imidazo[1,2-a]pyrimidine derivatives in cancer therapy. For example, a study demonstrated that certain derivatives exhibited IC50 values ranging from 5.10 µM to 22.08 µM against various cancer cell lines such as HepG2 and MCF-7 . The specific mechanisms of action are still under investigation but may involve apoptosis induction and inhibition of cell cycle progression.
Anti-inflammatory Activity
A separate study explored the anti-inflammatory effects of related compounds, revealing that some derivatives showed selective inhibition against COX-2 with significant therapeutic indices compared to standard drugs like celecoxib . This suggests that this compound could be a candidate for further development as an anti-inflammatory agent.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms of action. Interaction studies typically involve:
- Molecular Docking : To predict how the compound binds to specific enzymes or receptors.
- Cell Viability Assays : To assess the cytotoxic effects on various cancer cell lines.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
